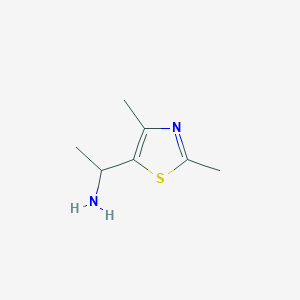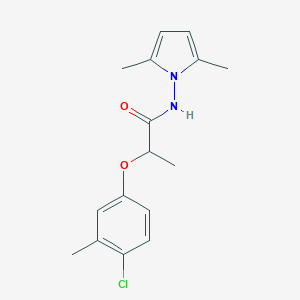
1-(2,4-Dimethyl-1,3-thiazol-5-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiazole derivatives, including compounds similar to "1-(2,4-Dimethyl-1,3-thiazol-5-yl)ethan-1-amine," often involves 1,3-dipolar cycloaddition reactions. For instance, Pekcan and Heimgartner (1988) described the formation of N-(1,3-Thiazol-5(4H)-ylidene)amines via 1,3-Dipolar Cycloaddition of Azides with 1,3-Thiazol-5(4H)-thiones, leading to good yields of thiazole imines through a mechanism involving successive elimination of N2 and S from the adduct (Pekcan & Heimgartner, 1988).
Molecular Structure Analysis
The crystal and molecular structure analyses often employ techniques such as X-ray crystallography. Studies like the one by Baker et al. (1995) on complexes involving similar structural frameworks provide insights into molecular arrangements and bonding patterns, demonstrating the intricate geometry and intermolecular interactions within such compounds (Baker, Crass, Maniska, & Craig, 1995).
Chemical Reactions and Properties
Compounds with a thiazole core participate in various chemical reactions, leading to diverse derivatives with unique properties. Tanaka et al. (1994) reported on the transformation of thiazolidine derivatives to 2,4-diamino-s-triazines, showcasing the reactivity of thiazole compounds under specific conditions (Tanaka, Watanabe, Nakamoto, Okuno, Maekawa, & Iwata, 1994).
Aplicaciones Científicas De Investigación
Synthetic Chemistry and Material Science
- Synthesis of Novel Thiazolidinones : Research on thiazolidinones, a chemical family related to thiazoles, demonstrates their significance in synthetic chemistry. Thiazolidinones are synthesized through reactions involving chloral with substituted anilines, highlighting a versatile approach to creating compounds with potential applications in material science and medicinal chemistry (Issac & Tierney, 1996).
Pharmacology and Biomedical Applications
- Antimicrobial and Antitumor Agents : Thiazolidinedione derivatives, another related group, have been extensively studied for their antimicrobial, anticancer, and antidiabetic properties. These compounds, often synthesized by modifying the thiazolidine core, show a wide range of biological activities, making them potential candidates for drug development (Singh et al., 2022).
Environmental Applications
- Degradation of Hazardous Compounds : Advanced oxidation processes are effective in degrading nitrogen-containing compounds, including those with thiazole structures. This research is crucial for environmental protection, offering methods to treat water contaminated with toxic and resistant amino-compounds (Bhat & Gogate, 2021).
Direcciones Futuras
Thiazole compounds have a wide range of biological activities and are contained in numerous experimental drugs . Therefore, medicinal chemists have been focusing their efforts on thiazole-bearing compounds in order to develop novel therapeutic agents for a variety of pathological conditions . The current review may succeed in drawing the attention of medicinal chemists to finding new leads, which may later be translated into new drugs .
Propiedades
IUPAC Name |
1-(2,4-dimethyl-1,3-thiazol-5-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-4(8)7-5(2)9-6(3)10-7/h4H,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJYHZZFVMCOKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Dimethyl-1,3-thiazol-5-yl)ethan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl N-[3,5-dihydroxy-2-[2-hydroxy-4,6-bis(phenylmethoxycarbonylamino)-3-[3,4,5-trihydroxy-6-(phenylmethoxycarbonylaminomethyl)oxan-2-yl]oxycyclohexyl]oxy-6-(hydroxymethyl)oxan-4-yl]carbamate](/img/structure/B56777.png)









![(2R,3S,5R)-2-[(9-phenylxanthen-9-yl)oxymethyl]-5-purin-9-yloxolan-3-ol](/img/structure/B56807.png)
![2-[3-Bromo-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B56811.png)
